molecular formula C9H7FIN3 B7891468 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine

5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B7891468
M. Wt: 303.07 g/mol
InChI Key: KIXVASOFUIPZPU-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a fluorophenyl group at the 5-position and an iodine atom at the 4-position of the pyrazole ring

Preparation Methods

The synthesis of 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the pyrazole ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

5-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorophenyl and iodine substituents can influence the compound’s binding affinity and specificity for these targets. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

IUPAC Name

5-(4-fluorophenyl)-4-iodo-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FIN3/c10-6-3-1-5(2-4-6)8-7(11)9(12)14-13-8/h1-4H,(H3,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXVASOFUIPZPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)N)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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